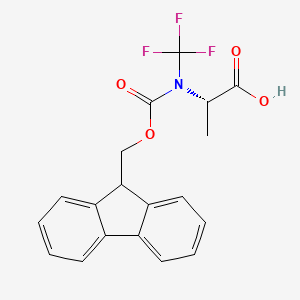

N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(trifluoromethyl)-L-alanine

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(trifluoromethyl)amino)propanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.

Properties

Molecular Formula |

C19H16F3NO4 |

|---|---|

Molecular Weight |

379.3 g/mol |

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(trifluoromethyl)amino]propanoic acid |

InChI |

InChI=1S/C19H16F3NO4/c1-11(17(24)25)23(19(20,21)22)18(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,24,25)/t11-/m0/s1 |

InChI Key |

MZFZPWKYYMKFSY-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F |

Canonical SMILES |

CC(C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(trifluoromethyl)amino)propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(trifluoromethyl)amino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Trifluoromethyl iodide, sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(trifluoromethyl)amino)propanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(trifluoromethyl)amino)propanoic acid involves its ability to act as a protecting group for amino acids. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids in peptide synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid

- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-1-yl)propanoic acid

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(trifluoromethyl)amino)propanoic acid is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and stability compared to other Fmoc-protected amino acids. This makes it particularly valuable in peptide synthesis and other chemical reactions where stability and reactivity are crucial.

Biological Activity

N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(trifluoromethyl)-L-alanine, commonly referred to as Fmoc-Trifluoroalanine, is a synthetic amino acid derivative notable for its unique structural features and potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl group, which can influence its reactivity and interactions in biological systems.

- Molecular Formula : C₁₄H₁₄F₃N₁O₃

- Molecular Weight : 303.26 g/mol

- CAS Registry Number : Not explicitly provided in the search results, but similar compounds with Fmoc groups typically fall under specific CAS numbers.

Biological Activity Overview

Research indicates that compounds similar to Fmoc-Trifluoroalanine exhibit various biological activities, particularly in the fields of cancer research and enzyme inhibition. The following sections detail specific activities observed in studies involving this compound or its analogs.

Antiproliferative Activity

Studies have shown that compounds with structural similarities to Fmoc-Trifluoroalanine can possess significant antiproliferative effects against various cancer cell lines. For instance:

- In Vitro Studies : Compounds related to Fmoc-Trifluoroalanine demonstrated IC₅₀ values ranging from 10 to 33 nM against MCF-7 breast cancer cells, indicating potent antiproliferative activity (source: ).

- Mechanism of Action : These compounds are believed to interact with tubulin, inhibiting polymerization and leading to cell cycle arrest and apoptosis in cancer cells. This interaction occurs at the colchicine-binding site on tubulin, which is critical for microtubule dynamics during cell division.

Case Studies

-

MCF-7 Breast Cancer Cells :

- Objective : To evaluate the antiproliferative effects of Fmoc derivatives.

- Findings : Significant reduction in cell viability was observed with specific derivatives, highlighting their potential as therapeutic agents.

- Tubulin Interaction Studies :

Data Tables

| Compound Name | IC₅₀ (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Fmoc-Trifluoroalanine Analog | 10–33 | MCF-7 (Breast Cancer) | Tubulin polymerization inhibition |

| Other Derivative | 23–33 | MDA-MB-231 (Triple-Negative Breast Cancer) | Colchicine-binding site interaction |

The mechanism of action for this compound involves:

- Inhibition of Tubulin Polymerization : The compound binds to tubulin, preventing its polymerization into microtubules, which is essential for mitosis.

- Induction of Apoptosis : Following disruption of microtubule dynamics, cells undergo programmed cell death, which is particularly effective in rapidly dividing cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.